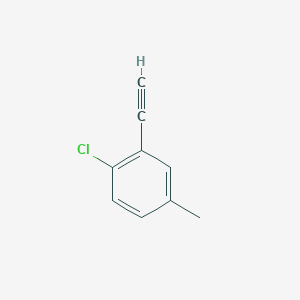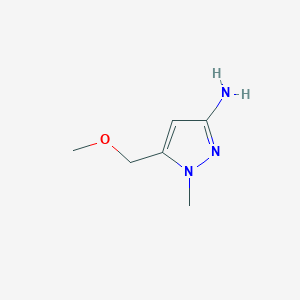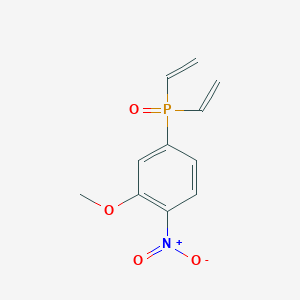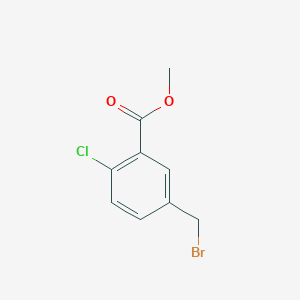
1-Chloro-2-ethynyl-4-methylbenzene
Vue d'ensemble
Description
“1-Chloro-2-ethynyl-4-methylbenzene” is a chlorinated benzene derivative . It is also known as “4-Ethynyltoluene” or “1-Ethynyl-4-methylbenzene” with a linear formula of CH3C6H4C≡CH . Its CAS Number is 766-97-2 .
Synthesis Analysis
The synthesis of benzene derivatives like “this compound” typically involves electrophilic aromatic substitution reactions . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate in the first, slow or rate-determining step . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear structure formula: CH3C6H4C≡CH . The IUPAC Standard InChIKey is KSZVOXHGCKKOLL-UHFFFAOYSA-N .
Chemical Reactions Analysis
Benzene derivatives like “this compound” can undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 116.16 . It is a liquid at room temperature with a refractive index of 1.547 . It has a boiling point of 168-170 °C and a density of 0.916 g/mL at 25 °C .
Applications De Recherche Scientifique
Molar Enthalpies and Equilibria
1-Chloro-2-ethynyl-4-methylbenzene and its derivatives are studied for their molar enthalpies of formation and isomerization equilibria. This research provides insight into the thermodynamic properties and interactions of functional groups in such compounds (Nesterova et al., 1985).
Polymerization Reactions
The compound is used in phase transfer Pd(0) catalyzed polymerization reactions. These reactions are essential for developing materials with specific properties and understanding the molecular behavior of such compounds in polymerization processes (Pugh & Percec, 1990).
Polymer Synthesis Mechanisms
It plays a role in the polymerization mechanism of certain precursors. Studying these mechanisms helps in designing more efficient synthesis processes for polymers with desired properties (Hontis et al., 1999).
Chemical Synthesis and Catalysis
The compound is a starting material for synthesizing various chemicals, such as N-methyl-D-aspartate (NMDA) receptor antagonists. This demonstrates its utility in medicinal chemistry and drug development (Xun & Hu, 2004).
Electrochemical Studies
Its derivatives are studied in electrochemical contexts, such as the reduction at glassy carbon electrodes. This research contributes to our understanding of electrochemistry and the development of electrochemical sensors and devices (Peverly et al., 2014).
Ionogenic Equilibria and Polymerization
It is also used in studies related to ionogenic equilibria and polymerization, contributing to a deeper understanding of these chemical processes (Nuyken et al., 1985).
Chemical Reactions and Interactions
Research on its interaction with other chemicals, like sodium glycolate and sodium glycerolate, sheds light on its reactivity and potential applications in various chemical synthesis processes (Blanksma & Fohr, 2010).
Synthesis and Characterization of Polymers
Electrosynthesis and spectroscopic characterization of polymers derived from its analogs highlight its significance in polymer science and engineering (Moustafid et al., 1991).
Environmental Analysis
Derivatives of this compound are used in developing electrochemical sensors for environmental pollutants, emphasizing its role in environmental monitoring and analysis (Kingsford et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 1-Chloro-2-ethynyl-4-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of the benzene ring . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring . This process involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton from the intermediate .
Pharmacokinetics
The compound’s interaction with the benzene ring and the resulting changes suggest that its adme (absorption, distribution, metabolism, and excretion) properties could be influenced by these reactions
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile and the subsequent removal of a proton from the intermediate . The exact molecular and cellular effects of this action depend on the specific nature of the substitution and the context in which it occurs.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reactions could be affected by the presence of other substances that can act as electrophiles or nucleophiles . Additionally, factors such as temperature, pH, and solvent can also impact the reactions involving this compound
Safety and Hazards
“1-Chloro-2-ethynyl-4-methylbenzene” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has hazard statements H315 - H319 - H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
Propriétés
IUPAC Name |
1-chloro-2-ethynyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZWNHQZCUNRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)
![Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B1427047.png)



![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)



![Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B1427062.png)
